molecular formula C27H30N2 B14393252 1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine CAS No. 87872-24-0

1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine

Cat. No.: B14393252
CAS No.: 87872-24-0
M. Wt: 382.5 g/mol
InChI Key: SISOUSYLJLQYPI-UHFFFAOYSA-N
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Description

1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine is an organic compound with the molecular formula C21H26N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structure, which includes two pyrrolidine rings connected by a phenylmethylene bridge, making it a subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine typically involves the reaction of pyrrolidine with a suitable phenylmethylene precursor. One common method is the condensation reaction between pyrrolidine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function .

Comparison with Similar Compounds

1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine can be compared with other similar compounds, such as:

    1,1’-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar phenylmethylene bridge but contains maleimide groups instead of pyrrolidine rings.

    Bis(4-pyrrolidinophenyl)methane: Another related compound with two pyrrolidine rings connected by a methylene bridge.

The uniqueness of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

87872-24-0

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-[phenyl-(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine

InChI

InChI=1S/C27H30N2/c1-2-8-22(9-3-1)27(23-10-14-25(15-11-23)28-18-4-5-19-28)24-12-16-26(17-13-24)29-20-6-7-21-29/h1-3,8-17,27H,4-7,18-21H2

InChI Key

SISOUSYLJLQYPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCC5

Origin of Product

United States

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